(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-12-15(19(21)24)11-16-13-23(17-9-5-2-6-10-17)22-18(16)14-7-3-1-4-8-14/h1-11,13H,(H2,21,24)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONAMTQUYCMBFK-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial therapeutic effects.
Mode of Action
It’s worth noting that similar compounds have been synthesized and tested for their antimicrobial therapeutic potential.
Biochemical Pathways
Similar compounds have been synthesized and shown to exhibit significant antimicrobial therapeutic effects, suggesting that they may interfere with the biochemical pathways of microorganisms.
Biochemical Analysis
Biochemical Properties
The (E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide has been found to exhibit significant antimicrobial therapeutic effect against all microorganisms. It interacts with various enzymes and proteins, exerting its effects through these interactions.
Cellular Effects
In cellular processes, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have a significant impact on the viability of cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Biological Activity
(E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of approximately 418.49 g/mol. Its structure features a cyano group and a pyrazole moiety, both of which are known for their biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7b | HT-29 | 208.58 |
| 7c | H460 | 238.14 |
| 7e | SMMC-7721 | 371.36 |
These results indicate that the compound exhibits moderate to strong cytotoxicity against lung and colorectal cancer cells, with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal activities:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
These findings suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the cyano group enhances its reactivity, potentially allowing it to interact with various biological targets .
Case Studies
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer efficacy of several pyrazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound significantly reduced cell viability in a dose-dependent manner.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The study reported that certain derivatives exhibited potent activity at low concentrations, suggesting their potential as therapeutic agents against resistant strains .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Antioxidant Activity
- Diphenylpyrazole core : Exhibits IC₅₀ values of 12–18 μM in DPPH radical scavenging assays, attributed to the electron-deficient acrylamide backbone stabilizing free radicals .
- Thiophene analog : Lower antioxidant activity (IC₅₀ ~25 μM) due to reduced electron-withdrawing effects compared to phenyl groups .
- Coumarin derivatives : Moderate activity (IC₅₀ ~30 μM) but with fluorescence properties enabling real-time oxidative stress monitoring .
Antimicrobial Activity
Q & A
Q. What are the established synthetic routes for (E)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, and what reaction conditions optimize yield and purity?
Answer: The compound is synthesized via a base-catalyzed condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in ethanol under reflux (45–60 min, 80–90°C), yielding ~90% . Microwave-assisted methods can reduce reaction time (10–15 min) while maintaining high purity (>95%) . Key factors include:
- Solvent polarity : Ethanol or DMF improves solubility of intermediates.
- Base selection : Piperidine or triethylamine accelerates enolate formation.
- Stoichiometry : A 1:1 molar ratio minimizes side products like bis-adducts .
Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers confirm its identity?
Answer:
Q. What in vitro biological assays have been used to evaluate the antioxidant potential of this compound, and what are the typical experimental protocols?
Answer:
- DPPH radical scavenging : Incubate 0.1–100 µM compound with 0.1 mM DPPH in methanol (30 min, dark). Measure absorbance at 517 nm; IC₅₀ values range 12–18 µM .
- ABTS⁺ assay : Generate ABTS⁺ via persulfate oxidation, mix with compound (10–50 µM), and measure quenching at 734 nm .
- FRAP (Ferric Reducing Antioxidant Power) : Compare Fe³⁺-TPTZ reduction at 593 nm; activity correlates with electron-donating substituents (e.g., hydroxyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects) across different studies?
Answer: Discrepancies arise from:
- Assay conditions : Cytotoxicity (e.g., IC₅₀ = 8–12 µM in MCF-7 cells ) may mask antioxidant effects at lower concentrations (<5 µM). Use dose-response curves to identify dual-activity thresholds .
- Cell line variability : HeLa cells show higher ROS scavenging than HCT116 due to differential expression of antioxidant enzymes . Validate with multiple cell models.
- Redox microenvironment : Hypoxic conditions (1% O₂) enhance pro-oxidant behavior via Fenton-like reactions; monitor intracellular glutathione levels .
Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the reactivity and binding interactions of this compound with biological targets?
Answer:
- DFT calculations :
- Molecular docking :
- Dock into Bcl-2 (PDB: 4AQ3) to assess apoptosis induction; binding energy = -9.2 kcal/mol via pyrazole-aryl interactions .
- For COX-2 inhibition (PDB: 5KIR), the acrylamide backbone forms hydrogen bonds with Arg120/Val89 .
Q. How does the presence of electron-withdrawing groups (e.g., cyano) and aromatic substituents influence the compound's electronic structure and bioactivity?
Answer:
- Cyano group : Lowers LUMO energy (-1.8 eV), enhancing electron affinity for radical scavenging .
- Diaryl pyrazole :
Q. What experimental approaches are used to validate the tautomeric behavior observed in pyrazole derivatives of this compound, and how does tautomerism affect biological activity?
Answer:
- ¹⁵N NMR : Detect tautomeric shifts (Δδ = 10–15 ppm) between pyrazole N1 and N2 positions .
- X-ray crystallography : Resolve enol-keto tautomers via bond length analysis (C-O = 1.23 Å vs. C-N = 1.35 Å) .
- Biological impact : Keto forms show 3-fold higher antiproliferative activity against HepG2 cells due to improved H-bonding with topoisomerase II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
